DNMT3A Inhibition: A Comparative Affinity Assessment
4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide demonstrates measurable binding affinity for the catalytic domain of human DNA methyltransferase 3A (DNMT3A), a key epigenetic target. Its reported Ki of 5.03E+3 nM provides a specific, quantifiable benchmark [1]. While this affinity is modest compared to optimized clinical leads (e.g., CM272 with an IC50 of 85 nM for DNMT3A ), it establishes a defined interaction profile. This data allows for direct comparison against other early-stage or probe compounds in DNMT3A-targeted campaigns.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.03E+3 nM |
| Comparator Or Baseline | CM272 (optimized DNMT inhibitor): IC50 = 85 nM |
| Quantified Difference | Approximately 59-fold higher Ki |
| Conditions | Inhibition of human DNMT3A catalytic domain-mediated DNA methylation using 3H-AdoMet as substrate [1] |
Why This Matters
This quantitative affinity data enables informed selection for screening cascades where a moderate affinity, well-characterized starting point for SAR exploration is required.
- [1] BindingDB. BDBM50397078: Binding affinity to human DNMT3A catalytic domain. Entry ID: 50013735. View Source
